molecular formula C17H22N2O3 B6006917 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B6006917
M. Wt: 302.37 g/mol
InChI Key: STKAUACEVJPOED-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of an isochromen ring, a piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(17(21)19-9-4-1-5-10-19)18-12-15-14-7-3-2-6-13(14)8-11-22-15/h2-3,6-7,15H,1,4-5,8-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAUACEVJPOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the isochromen ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-(4-nitrobenzylidene)amine
  • 1-(3,4-dihydro-1H-isochromen-1-yl)-N-(1,2-oxazol-3-ylmethyl)methanamine
  • 3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-oxo-2-(piperidin-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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